Ethyl 3-(methylamino)butanoate Ethyl 3-(methylamino)butanoate
Brand Name: Vulcanchem
CAS No.: 68384-70-3
VCID: VC5866038
InChI: InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3
SMILES: CCOC(=O)CC(C)NC
Molecular Formula: C7H15NO2
Molecular Weight: 145.202

Ethyl 3-(methylamino)butanoate

CAS No.: 68384-70-3

Cat. No.: VC5866038

Molecular Formula: C7H15NO2

Molecular Weight: 145.202

* For research use only. Not for human or veterinary use.

Ethyl 3-(methylamino)butanoate - 68384-70-3

Specification

CAS No. 68384-70-3
Molecular Formula C7H15NO2
Molecular Weight 145.202
IUPAC Name ethyl 3-(methylamino)butanoate
Standard InChI InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3
Standard InChI Key BCDWUXYUMDIPLB-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Ethyl 3-(methylamino)butanoate is characterized by the following key properties:

PropertyValue
Molecular FormulaC7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2
Molecular Weight145.199 g/mol
Boiling Point264.33 °C
Exact Mass145.110 g/mol
Polar Surface Area (PSA)38.33 Ų
LogP (Octanol-Water)0.938
HS Code2922499990

The compound’s SMILES representation is CCOC(=O)CC(NC)C, reflecting its ethyl ester group and methylamino substitution . The presence of both amino and ester functionalities enables diverse reactivity, including participation in condensation and nucleophilic substitution reactions.

Synonyms and Regulatory Information

Ethyl 3-(methylamino)butanoate is documented under multiple synonyms, including:

  • Ethyl 3-(N-methyl-amino)butanoate

  • DL-3-methylamino-butyric acid ethyl ester

  • Ethyl 3-imidazolylpropanoate

Regulatory classifications under HS Code 2922499990 categorize it as "other amino-acids, their esters, and salts," subject to a 6.5% MFN tariff and 17% VAT in certain jurisdictions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-(methylamino)butanoate typically involves esterification or transesterification reactions. A plausible route includes the reaction of 3-(methylamino)butanoic acid with ethanol under acidic catalysis:

CH3NHCH2CH2COOH+C2H5OHH+CH3NHCH2CH2COOC2H5+H2O\text{CH}_3\text{NHCH}_2\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{NHCH}_2\text{CH}_2\text{COOC}_2\text{H}_5 + \text{H}_2\text{O}

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary .

Derivatives and Related Compounds

A closely related derivative, ethyl 3-methyl-3-(methylamino)butanoate hydrochloride (CID 19088476), has been documented with the molecular formula C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2 . This hydrochloride salt exhibits distinct physicochemical properties, including a predicted collision cross-section (CCS) of 136.7 Ų for the [M+H]+[M+H]^+ adduct . While structurally similar, the addition of a methyl group and hydrochloride moiety alters its solubility and reactivity compared to the parent compound.

Physicochemical Properties and Reactivity

Thermal Stability and Volatility

With a boiling point of 264.33 °C, ethyl 3-(methylamino)butanoate demonstrates moderate volatility, suitable for distillation-based purification . Its logP value of 0.938 suggests balanced lipophilicity, enabling solubility in both polar and nonpolar solvents.

Reactive Pathways

The compound’s reactivity is governed by its functional groups:

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-(methylamino)butanoic acid.

  • Methylamino Group: Participates in alkylation or acylation reactions, enabling derivatization for pharmaceutical applications.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Ethyl 3-(methylamino)butanoate serves as a precursor in synthesizing bioactive molecules. Its amino and ester groups are amenable to further functionalization, making it valuable for producing:

  • Peptidomimetics: Structural analogs mimicking peptide backbones.

  • Small-Molecule Inhibitors: Targeting enzymatic activity in therapeutic contexts.

Agrochemical Development

The compound’s lipophilicity and stability underpin its use in agrochemical formulations, particularly as a carrier for systemic pesticides.

Limitations and Research Gaps

Despite its potential, peer-reviewed studies on this compound are scarce. No literature data are available for its hydrochloride derivative , highlighting a need for further experimental characterization.

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